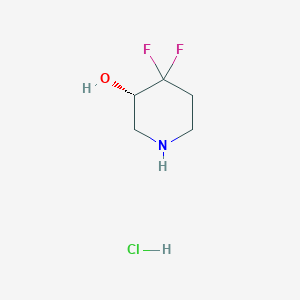

(S)-4,4-Difluoropiperidin-3-ol hydrochloride

Description

(S)-4,4-Difluoropiperidin-3-ol hydrochloride (CAS: 1620656-05-4) is a fluorinated piperidine derivative with the molecular formula C₅H₁₀ClF₂NO and a molecular weight of 173.59 g/mol . Its structure features a piperidine ring substituted with two fluorine atoms at the 4-position, a hydroxyl group at the 3-position, and an (S)-stereochemical configuration. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.

Properties

Molecular Formula |

C5H10ClF2NO |

|---|---|

Molecular Weight |

173.59 g/mol |

IUPAC Name |

(3S)-4,4-difluoropiperidin-3-ol;hydrochloride |

InChI |

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-2-8-3-4(5)9;/h4,8-9H,1-3H2;1H/t4-;/m0./s1 |

InChI Key |

QAPULPLRJGHBBX-WCCKRBBISA-N |

Isomeric SMILES |

C1CNC[C@@H](C1(F)F)O.Cl |

Canonical SMILES |

C1CNCC(C1(F)F)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,4-Difluoropiperidin-3-ol hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination.

Industrial Production Methods

In an industrial setting, the production of (S)-4,4-Difluoropiperidin-3-ol hydrochloride may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the final product. The use of catalysts and optimized reaction parameters further improves the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Difluoropiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a difluoropiperidine.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

Oxidation: Formation of 4,4-difluoropiperidin-3-one.

Reduction: Formation of 4,4-difluoropiperidine.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4,4-Difluoropiperidin-3-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-4,4-Difluoropiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Functional Differences

- Stereochemistry : The (S)-enantiomer is distinct from racemic or (R)-configured analogs like (R)-4,4-difluoro-3-methylpiperidine hydrochloride, which has additional methyl substitution .

- Substituent Effects : The hydroxyl group in the (S)-4,4-difluoro compound contrasts with methyl or unsubstituted analogs (e.g., 3-Methylpiperidin-4-ol hydrochloride), altering polarity and reactivity .

Physicochemical Properties

- Molecular Weight : The (S)-4,4-difluoro compound (173.59 g/mol) is lighter than (R)-4,4-difluoro-3-methylpiperidine hydrochloride (187.62 g/mol) due to the absence of a methyl group .

- Solubility: Hydroxyl-containing derivatives (e.g., (S)-4,4-difluoro) are expected to have higher water solubility compared to non-hydroxylated analogs like 4,4-difluoropiperidine hydrochloride.

Research and Application Insights

- Pharmaceutical Relevance: Fluorinated piperidines are often used as bioactive intermediates. The hydroxyl group in (S)-4,4-difluoropiperidin-3-ol hydrochloride may enhance binding to target enzymes or receptors compared to non-hydroxylated analogs .

- Synthetic Utility : Ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride (CAS 2231665-41-9) demonstrates the versatility of fluorinated piperidines in organic synthesis .

Notes and Limitations

Data Gaps : Toxicity, stability, and ecological impact data are sparse for many fluorinated piperidines, including the (S)-4,4-difluoro compound .

Stereochemical Specificity : The (S)-configuration’s biological activity remains underexplored compared to racemic mixtures or other enantiomers.

Commercial Barriers : Discontinuation of (S)-4,4-difluoropiperidin-3-ol hydrochloride may necessitate custom synthesis for research purposes .

Biological Activity

(S)-4,4-Difluoropiperidin-3-ol hydrochloride is a chemical compound recognized for its significant biological activity, particularly as an antagonist of orexin receptors OX1 and OX2. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

(S)-4,4-Difluoropiperidin-3-ol hydrochloride features a piperidine ring with two fluorine atoms at the 4-position and a hydroxyl group at the 3-position. Its molecular formula is CHClFN\O, with a molecular weight of approximately 173.59 g/mol. The presence of fluorine atoms enhances its metabolic stability and influences its pharmacokinetic properties, making it a valuable candidate in drug development.

The primary mechanism of action for (S)-4,4-Difluoropiperidin-3-ol hydrochloride involves antagonism of orexin receptors. These receptors are crucial in regulating wakefulness and appetite. Studies indicate that this compound effectively inhibits orexin signaling pathways, which could have implications for treating conditions like insomnia and obesity.

Orexin Receptor Antagonism

In vitro assays using cell lines transfected with human orexin receptors have demonstrated that (S)-4,4-Difluoropiperidin-3-ol hydrochloride can block receptor activation by orexin peptides. This blockade leads to decreased intracellular calcium levels, suggesting a robust antagonistic effect.

Comparative Potency

The biological activity of (S)-4,4-Difluoropiperidin-3-ol hydrochloride can be compared to other compounds with similar structures. For instance, compounds containing fluorine-substituted piperidine rings exhibited varying degrees of inhibitory activity against key biological targets. Table 1 summarizes the comparative IC values of selected compounds:

| Compound | IC (nM) | Notes |

|---|---|---|

| (S)-4,4-Difluoropiperidin-3-ol | 362 | Antagonist of orexin receptors |

| Compound 4g | 64 | Higher potency against PDE5 |

| Compound 4b | 343 | Moderate activity |

Therapeutic Applications

Given its role as an orexin receptor antagonist, (S)-4,4-Difluoropiperidin-3-ol hydrochloride has potential therapeutic applications in:

- Insomnia Treatment : By inhibiting orexin signaling, it may help regulate sleep patterns.

- Appetite Regulation : Its effects on appetite control could be beneficial in obesity management.

In Vivo Studies

Recent studies have explored the pharmacokinetic properties of (S)-4,4-Difluoropiperidin-3-ol hydrochloride. For example, modifications to enhance metabolic stability have shown promising results in animal models. These studies indicate that structural alterations can lead to improved bioavailability and therapeutic efficacy .

Clinical Implications

Research has also highlighted the potential for this compound to be integrated into treatment protocols for metabolic disorders. A study focusing on its effects on BCL6 degradation demonstrated significant antiproliferative activity in specific cancer cell lines, suggesting broader applications beyond sleep and appetite regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.